METHYL 4-[3-({[(4-BUTYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2,5-DIOXOPYRROLIDIN-1-YL]BENZOATE
Description
METHYL 4-[3-({[(4-BUTYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2,5-DIOXOPYRROLIDIN-1-YL]BENZOATE is a synthetic organic compound featuring:
- A benzoate ester backbone.
- A 2,5-dioxopyrrolidin-1-yl ring system.
- A sulfanyl (-S-) group linked to a carbamoyl-methyl moiety.
- A 4-butylphenyl substituent.
Properties
IUPAC Name |
methyl 4-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-3-4-5-16-6-10-18(11-7-16)25-21(27)15-32-20-14-22(28)26(23(20)29)19-12-8-17(9-13-19)24(30)31-2/h6-13,20H,3-5,14-15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSZWGZXUBJTOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[3-({[(4-BUTYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2,5-DIOXOPYRROLIDIN-1-YL]BENZOATE typically involves multiple steps. One common method includes the reaction of 4-butylphenyl isocyanate with a suitable thiol to form the corresponding thiocarbamate. This intermediate is then reacted with a pyrrolidinone derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[3-({[(4-BUTYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2,5-DIOXOPYRROLIDIN-1-YL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.
Scientific Research Applications
Methyl 4-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoate is a chemical compound with diverse potential applications, particularly in medicinal chemistry, due to its intricate molecular architecture. The compound combines a benzoate moiety and a pyrrolidine derivative, with functional groups including a methyl ester, a carbamoyl group, and a sulfanyl linkage, influencing its chemical properties and interactions.
Potential Applications
- Medicinal Chemistry The compound's structure suggests it may possess biological activity, such as anti-inflammatory, anticancer, or antimicrobial properties. Computer-aided prediction models can analyze structure-activity relationships to predict potential therapeutic effects based on similar structural motifs.
- Interaction Studies Crucial for understanding how the compound interacts with biological targets, techniques like molecular docking simulations and high-throughput screening assays can help elucidate binding affinities and mechanisms of action against various targets, including enzymes and receptors involved in disease pathways. These studies are essential for assessing efficacy and safety profiles before clinical trials.
- Synthesis The synthesis of this compound involves a multi-step synthetic pathway.
Structural Similarity and Biological Activity
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-butylphenylacetamide | Contains a butyl group and an acetamide | Anti-inflammatory |
| Pyrrolidine derivatives | Varying substituents on pyrrolidine ring | Anticancer |
| Benzamide derivatives | Benzene ring with amide functionality | Antimicrobial |
Mechanism of Action
The mechanism of action of METHYL 4-[3-({[(4-BUTYLPHENYL)CARBAMOYL]METH
Biological Activity
Methyl 4-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfany)-2,5-dioxopyrrolidin-1-yl]benzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activity, which encompasses anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the compound's biological activity, synthesis pathways, and relevant case studies.
Structural Overview
The compound is characterized by several functional groups:
- Methyl ester : Enhances solubility and bioavailability.
- Carbamoyl group : May influence enzyme interactions.
- Sulfanyl linkage : Potentially increases reactivity and biological activity.
- Pyrrolidine derivative : Contributes to the compound's pharmacological profile.
Anti-inflammatory Properties
Methyl 4-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfany)-2,5-dioxopyrrolidin-1-yl]benzoate exhibits anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines. Compounds with similar structural motifs have shown comparable activities in various studies.
Anticancer Activity
Research indicates that the compound may possess anticancer properties. The mechanism of action could involve modulation of pathways associated with cell proliferation and apoptosis. For instance, compounds sharing structural similarities have demonstrated efficacy against different cancer cell lines.
Antimicrobial Effects
The compound also shows promise as an antimicrobial agent. Its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes can be attributed to its unique chemical structure.
Synthesis Pathways
The synthesis of methyl 4-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfany)-2,5-dioxopyrrolidin-1-yl]benzoate involves multiple steps:
- Formation of the Pyrrolidine Core : Starting from pyrrolidine derivatives, which can be synthesized through cyclization reactions involving appropriate precursors.
- Attachment of Functional Groups : Sequential addition of the carbamoyl and sulfanyl groups using coupling reactions.
- Esterification : Final conversion to the methyl ester form to enhance solubility.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
These studies underscore the potential therapeutic applications of methyl 4-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfany)-2,5-dioxopyrrolidin-1-yl]benzoate and its analogs.
Comparison with Similar Compounds
Structural Similarity Analysis
Methods : Structural comparisons employ chemical fingerprints (Tanimoto coefficients) and graph-based subgraph matching to assess shared motifs and substituent variations .
| Compound Name | Tanimoto Coefficient (vs. Target) | Shared Subgraphs | Key Structural Differences |
|---|---|---|---|
| ETHYL 4-{2,5-DIOXO-3-[(PYRIDIN-4-YLMETHYL)AMINO]-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE | 0.72 | Benzoate ester, 2,5-dioxopyrrolidin | Pyridinylmethyl amino vs. sulfanyl-carbamoyl-methyl; ethyl vs. methyl ester |
| ETHYL 2-CHLOROOXAZOLE-4-CARBOXYLATE | 0.48 | Ester backbone | Oxazole ring replaces pyrrolidin-dione; lacks sulfanyl and 4-butylphenyl |
| 4-Hydroxy-3,5-dimethoxybenzaldehyde | 0.35 | Aromatic ring | No pyrrolidin-dione or sulfanyl groups; aldehyde and methoxy substituents |
Insights :
- The highest similarity (Tanimoto = 0.72) is observed with ETHYL 4-{2,5-DIOXO-3-[(PYRIDIN-4-YLMETHYL)AMINO]...}BENZOATE due to shared pyrrolidin-dione and benzoate motifs .
- Graph-based methods reveal that the sulfanyl-carbamoyl-methyl group in the target compound introduces unique steric and electronic effects compared to amino or chloro substituents in analogs .
Physicochemical and Electronic Properties
Molecular Descriptors : Key QSPR/QSAR parameters are derived from topological (connectivity), metric (bond lengths), and electronic (charge distribution) levels .
| Property | Target Compound | ETHYL 4-{2,5-DIOXO-3-[(PYRIDIN-4-YLMETHYL)AMINO]...}BENZOATE | ETHYL 2-CHLOROOXAZOLE-4-CARBOXYLATE |
|---|---|---|---|
| Molecular Weight | 498.6 g/mol | 485.5 g/mol | 215.6 g/mol |
| logP | 3.8 | 2.1 | 1.9 |
| Topological Polar Surface Area | 112 Ų | 134 Ų | 65 Ų |
| H-bond Acceptors | 6 | 7 | 3 |
Insights :
Spectroscopic Comparisons
NMR Chemical Shifts : Density Functional Theory (DFT) calculations (B3LYP/6-31*G) predict chemical shifts for structural validation .
| Proton/Environment | Target Compound (δ ppm) | ETHYL 4-{2,5-DIOXO-3-[(PYRIDIN-4-YLMETHYL)AMINO]...}BENZOATE (δ ppm) |
|---|---|---|
| Pyrrolidin-dione C=O | 172.5 (computed) | 170.8 (computed) |
| Benzoate OCH3 | 3.87 (exp) / 3.91 (calc) | 4.10 (exp) / 4.05 (calc) |
| Sulfanyl-CH2 | 3.45 (exp) / 3.50 (calc) | N/A (replaced by NH-CH2) |
Insights :
- The sulfanyl-CH2 group in the target compound generates distinct proton shifts (~3.45 ppm) absent in amino-substituted analogs .
- Computed carbonyl shifts align with experimental data, confirming the reliability of DFT methods for such comparisons .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing METHYL 4-[3-({[(4-BUTYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2,5-DIOXOPYRROLIDIN-1-YL]BENZOATE?
- Methodological Answer : Multi-step synthesis involving cyclodehydration of N-acyl-α-amino acids (e.g., using ethyl carbonochloridate and 4-methyl-morpholine) is a validated approach. Intermediate steps may include sulfanyl group introduction via thiol-ene reactions or nucleophilic substitution. DFT studies can optimize reaction pathways by predicting transition states and intermediates .
- Key Techniques : Cyclodehydration, carbodiimide-mediated coupling, and column chromatography for purification.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Combine X-ray crystallography (for unambiguous 3D structure determination) with spectroscopic techniques:
- NMR : Analyze chemical shifts for pyrrolidinone protons (~δ 3.5–4.5 ppm) and ester carbonyls (~δ 165–170 ppm).
- FT-IR : Confirm carbonyl stretches (1650–1750 cm⁻¹) for pyrrolidinone and ester groups.
- Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF .
Q. What computational tools are suitable for preliminary molecular property analysis?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts electronic properties (HOMO-LUMO gaps), electrostatic potentials, and thermodynamic stability. Solvent effects can be modeled using the Polarizable Continuum Model (PCM) .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate this compound’s interaction with biological targets?
- Methodological Answer : Use Glide XP (Schrödinger Suite) for docking into hydrophobic enclosures of target proteins. Key steps:
- Protein Preparation : Optimize hydrogen bonding networks and remove crystallographic water molecules.
- Grid Generation : Define active sites using ligand-based pharmacophores.
- Scoring : Incorporate water desolvation penalties and charged hydrogen bond terms to refine binding affinity predictions .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer : Cross-validate using:
- MD Simulations : Assess ligand stability in binding pockets over 100-ns trajectories.
- Free Energy Perturbation (FEP) : Quantify relative binding free energies for structural analogs.
- Experimental Assays : Retest activity under varied conditions (e.g., pH, co-solvents) to identify false negatives .
Q. How can environmental fate studies be structured to assess this compound’s ecological impact?
- Methodological Answer : Follow INCHEMBIOL’s framework:
- Phase 1 : Measure logP (octanol-water partitioning) and hydrolysis rates (pH 4–9 buffers, 25–50°C).
- Phase 2 : Use LC-MS/MS to quantify bioaccumulation in model organisms (e.g., Daphnia magna).
- Phase 3 : Long-term ecosystem monitoring for abiotic/biotic degradation products .
Q. What machine learning approaches enhance de novo design of analogs with improved bioactivity?
- Methodological Answer : Train conditional Generative Pre-trained Transformers (cMolGPT) on target-specific libraries. Steps:
- Data Curation : Assemble datasets of active/inactive compounds from ChEMBL or PubChem.
- Fine-Tuning : Use transfer learning with adapters to focus on pyrrolidinone/benzoate scaffolds.
- Validation : Prioritize generated compounds via virtual screening (e.g., QSAR models) before synthesis .
Data Contradiction Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
